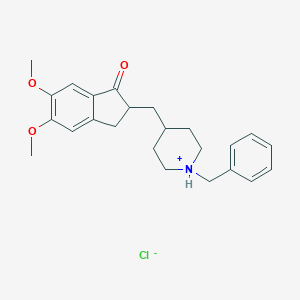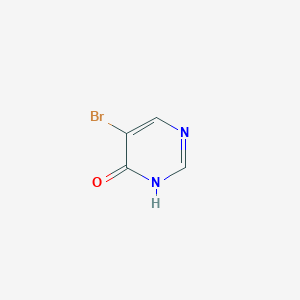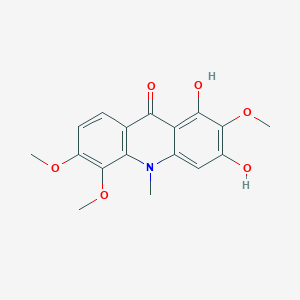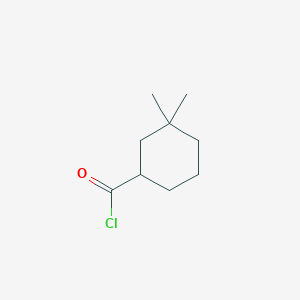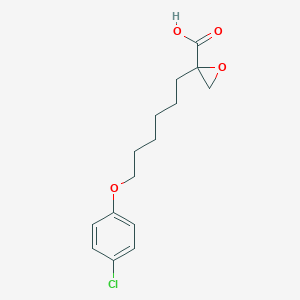
Adenosin-5'-phosphosulfat-Natriumsalz
Übersicht
Beschreibung
Adenosine 5’-phosphosulfate sodium salt is a chemical compound with the molecular formula C10H14N5O10PS and a molecular weight of 427.28 g/mol . It is a sodium salt form of adenosine 5’-phosphosulfate, which is an important intermediate in the biosynthesis of sulfur-containing compounds. This compound is used extensively in biochemical research, particularly in studies involving sulfur metabolism and enzyme assays .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-phosphosulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzyme assays to study sulfur metabolism and the activity of ATP sulfurylase.
Medicine: It is used in the development of diagnostic assays for detecting sulfur metabolism disorders.
Industry: It is used in the production of heparin, a commonly used anticoagulant drug.
Wirkmechanismus
Target of Action
Adenosine 5’-Phosphosulfate Sodium Salt (APS) primarily targets two enzymes: ATP sulfurylase and adenosine 5’-phosphosulfate kinase . ATP sulfurylase is involved in the initial steps of sulfate activation and reduction, which are critical for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . Adenosine 5’-phosphosulfate kinase, on the other hand, is involved in the sulfation process, which is crucial for the metabolism and detoxification of various compounds .
Mode of Action
APS acts as an ATP and sulfate competitive inhibitor of ATP sulfurylase . This means that APS competes with ATP and sulfate for the active site of the enzyme, thereby inhibiting its activity. APS also inhibits adenosine 5’-phosphosulfate kinase, preventing the process of sulfation .
Biochemical Pathways
APS is involved in the sulfate activation and reduction pathway, which is crucial for the biosynthesis of sulfur-containing amino acids and other essential biomolecules . By inhibiting ATP sulfurylase, APS can potentially disrupt this pathway, affecting the synthesis of these vital compounds. Similarly, by inhibiting adenosine 5’-phosphosulfate kinase, APS can interfere with the sulfation process, which plays a crucial role in the metabolism and detoxification of various compounds .
Result of Action
The inhibition of ATP sulfurylase and adenosine 5’-phosphosulfate kinase by APS can lead to disruptions in the sulfate activation and reduction pathway and the sulfation process . This can potentially affect the synthesis of sulfur-containing amino acids and other essential biomolecules, as well as the metabolism and detoxification of various compounds .
Action Environment
The action of APS can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of APS. Moreover, the presence of other compounds can also influence the action of APS, as they can compete with APS for the active sites of its target enzymes . .
Biochemische Analyse
Biochemical Properties
Adenosine 5’-phosphosulfate sodium salt plays a significant role in biochemical reactions. It is used as a substrate of adenosine triphosphate (ATP) sulfurylase to complete a PP(i)-recycling loop for exponential ATP amplification in firefly luciferase ATP luminescence assay and other pyrophosphate regeneration-dependent detection assays . This interaction with ATP sulfurylase is crucial for its function in these biochemical reactions.
Cellular Effects
The effects of Adenosine 5’-phosphosulfate sodium salt on cells are primarily related to its role in ATP amplification. By serving as a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP in cells . This can have a significant impact on cellular processes that rely on ATP, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Adenosine 5’-phosphosulfate sodium salt exerts its effects through its interactions with ATP sulfurylase. It serves as a competitive inhibitor of ATP sulfurylase in humans, S. cerevisiae, and P. chrysogenum . It also inhibits human adenosine 5’-phosphosulfate kinase to prevent sulfation .
Temporal Effects in Laboratory Settings
The effects of Adenosine 5’-phosphosulfate sodium salt over time in laboratory settings are primarily related to its role in ATP amplification. As a substrate for ATP sulfurylase, it contributes to the exponential amplification of ATP, which can be observed over time in in vitro or in vivo studies .
Metabolic Pathways
Adenosine 5’-phosphosulfate sodium salt is involved in the metabolic pathway of ATP amplification. It serves as a substrate for ATP sulfurylase, which is a key enzyme in this pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Adenosine 5’-phosphosulfate sodium salt can be synthesized through a chemoenzymatic process. The initial step involves the reaction of adenosine triphosphate (ATP) with inorganic sulfate, catalyzed by ATP sulfurylase, to form adenosine 5’-phosphosulfate and pyrophosphate . The reaction conditions typically require a buffered aqueous solution at a pH of around 7.5 and a temperature of 25-30°C .
Industrial Production Methods
In industrial settings, the production of adenosine 5’-phosphosulfate sodium salt often involves the use of an ATP regeneration system to increase the yield. This system recycles ATP from adenosine diphosphate (ADP) using phosphoenolpyruvate as a phosphate donor, catalyzed by pyruvate kinase . This method enhances the efficiency of the synthesis process, making it more cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-phosphosulfate sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 3’,5’-bisphosphate.
Reduction: It can be reduced to form adenosine 5’-phosphosulfate.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles like thiols . The reactions are typically carried out in aqueous solutions at neutral to slightly acidic pH and at room temperature .
Major Products
The major products formed from these reactions include adenosine 3’,5’-bisphosphate, adenosine 5’-phosphosulfate, and various thiol derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine 5’-triphosphate disodium salt: Another important nucleotide involved in energy metabolism.
Adenosine 3’-phosphate 5’-phosphosulfate lithium salt: A similar compound used in sulfur metabolism studies.
Adenosine 5’-monophosphate sodium salt: A nucleotide involved in various biochemical processes.
Uniqueness
Adenosine 5’-phosphosulfate sodium salt is unique in its role as an intermediate in sulfur metabolism and its ability to inhibit adenosine 5’-phosphosulfate kinase . This makes it a valuable tool in biochemical research and industrial applications.
Eigenschaften
InChI |
InChI=1S/C10H14N5O10PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-26(18,19)25-27(20,21)22;/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H2,11,12,13)(H,20,21,22); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGKFGUVHSIJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)O)N.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5NaO10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585066 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-95-8 | |
| Record name | PUBCHEM_16218925 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine 5'-phosphosulfate sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)



![3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride](/img/structure/B11913.png)
